molecular formula C30H47NO5 B1251396 Vicenistatin M

Vicenistatin M

Katalognummer: B1251396
Molekulargewicht: 501.7 g/mol
InChI-Schlüssel: YVXZXDRTHFRUIX-LPLNQVICSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vicenistatin M is a natural product found in Streptomyces with data available.

Wissenschaftliche Forschungsanwendungen

Vicenistatin M exhibits significant antimicrobial and cytotoxic properties. Research indicates that the compound's bioactivity is closely linked to its structural components, particularly the amino modifications in its sugar moiety. These modifications influence both the length of the alkyl side chain and the presence of electron-withdrawing or donating groups on the aromatic ring, which can enhance antimicrobial efficacy against various pathogens, including methicillin-resistant Staphylococcus aureus and Bacillus subtilis .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound NameMIC (µg/ml)Target PathogenCytotoxicity
4'-N-demethyl vicenistatin0.5-4Methicillin-resistant Staphylococcus aureusLow
This compoundN/AVarious Gram-positive bacteriaModerate

Biosynthesis

The biosynthesis of this compound involves a complex pathway that includes several key enzymes and gene clusters. The primary biosynthetic gene cluster (BGC) identified includes genes responsible for the production of deoxyaminosugars and polyketide synthases (PKS). Notably, the enzyme VinC plays a crucial role in transferring vicenisamine to vicenilactam, a critical step in the biosynthesis of vicenistatin .

Table 2: Key Enzymes in this compound Biosynthesis

Enzyme NameFunction
VinCGlycosyltransferase catalyzing vicenisamine transfer
Glutamate MutaseConverts glutamate to 3-methylaspartate
PKS (VinP1-VinP4)Synthesizes the polyketide backbone

Therapeutic Potential

Given its promising biological activities, this compound is being explored as a candidate for antibiotic development and anticancer therapies . The semi-synthesis of derivatives has shown improved antimicrobial properties with reduced cytotoxicity, suggesting that modifications to its structure could yield more effective therapeutic agents . The potential for developing new vicenistatin derivatives highlights its importance in pharmaceutical research.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

  • A study demonstrated that modifications to the amino group of vicenistatin significantly enhanced its antimicrobial activity while maintaining low cytotoxicity levels .
  • Another research focused on optimizing fermentation conditions for producing 4'-N-demethyl-vicenistatin, achieving higher yields through precise medium formulation .

Analyse Chemischer Reaktionen

Structural Elucidation and Key Modifications

Vicenistatin M (C₃₀H₄₇O₅N) differs from vicenistatin by the replacement of the vicenisamine aminosugar with D-mycarose (Fig. 1). This modification abolishes the N-methyl group at the 4′-position and introduces a 3′-methyl group, confirmed via NMR and NOE correlations .

Key structural features :

  • Aglycone : Identical to vicenistatin’s macrolactam core .

  • Sugar moiety : β-D-mycarose (2,6-dideoxy-3-C-methyl-β-D-ribo-hexopyranose) .

Synthetic Strategy for this compound

The total synthesis of this compound involves two critical steps: (1) glycosidation of the macrolactam aglycone with D-mycarose and (2) final deprotection (Fig. 2) .

Glycosidation Reaction

The O-TMS-protected aglycone undergoes glycosylation with 1-O-acetyl-D-mycarose under specific conditions:

Reaction Parameter Details
Catalyst Trimethylsilyl chloride (TMSCl), N,N-dimethylaminopyridine (DMAP) .
Solvent Dichloromethane (CH₂Cl₂)
Temperature 0°C to room temperature
Yield 28% β-glycoside (major α-glycoside: 72%) .

Mechanistic Insight :

  • The β-glycoside forms via neighboring-group participation of the 2-O-acetyl group, stabilizing the oxocarbenium intermediate .

  • Steric hindrance from the 3′-methyl group favors α-glycoside formation .

Deprotection and Final Steps

Post-glycosidation, selective deprotection is performed:

  • TMS removal : Hydrolysis under acidic conditions.

  • Acetyl group removal : Methanolic HCl treatment .

Challenges :

  • Low β-selectivity necessitates chromatographic separation of α/β isomers .

  • Final product confirmed via [1H NMR] (δ 1.52 ppm for 3′-methyl singlet) and optical rotation ([α]D²⁷ = -4.2° in MeOH) .

Biological Implications of Structural Modification

This compound exhibits no cytotoxicity (IC₅₀ > 20 μg/mL) against human colon carcinoma Co-3, unlike vicenistatin (IC₅₀ = 0.01 μg/mL) . This highlights the critical role of vicenisamine’s N-methyl group in bioactivity.

Comparative Reaction Data

Table 1 : Key differences in glycosidation outcomes between vicenistatin and this compound .

Parameter Vicenistatin This compound
Sugar moiety Vicenisamine (aminosugar)D-mycarose (neutral sugar)
Glycosidic linkage β (high selectivity)β (28%), α (72%)
Catalyst Enzymatic (glycosyltransferase)TMSCl/DMAP
Bioactivity Potent cytotoxicityNo significant activity

Q & A

Basic Research Questions

Q. What are the primary methodologies for characterizing Vicenistatin M’s structural and functional properties in academic research?

  • Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, mass spectrometry (MS) for molecular weight determination, and X-ray crystallography for 3D conformation analysis. For purity assessment, high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) paired with elemental analysis is recommended. New compounds require rigorous documentation of synthesis protocols, solvent systems, and spectral data to ensure reproducibility .

Q. How should researchers design experiments to assess this compound’s bioactivity in preliminary studies?

  • Methodological Answer : Begin with in vitro assays (e.g., enzyme inhibition, cytotoxicity screens) using cell lines relevant to the compound’s hypothesized mechanism. Include positive and negative controls to validate assay specificity. Dose-response curves and IC₅₀ calculations should be statistically validated with triplicate measurements. For reproducibility, document cell culture conditions, incubation times, and solvent controls .

Q. What criteria define a well-structured research question for studying this compound’s pharmacological potential?

  • Methodological Answer : A robust research question must specify variables (e.g., "How does this compound’s hydroxyl group modification affect its binding affinity to Protein X?"), align with gaps in existing literature, and be testable within resource constraints. Avoid overly broad questions; instead, narrow the scope to molecular interactions, structural analogs, or pathway-specific effects .

Q. Which data management practices are critical for this compound-related research?

  • Methodological Answer : Implement a Data Management Plan (DMP) outlining storage protocols, metadata standards, and sharing policies. Raw spectral data, assay results, and synthesis logs should be archived in FAIR (Findable, Accessible, Interoperable, Reusable) repositories. Use version control for iterative experiments and ensure compliance with institutional ethics guidelines for data integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro efficacy and in vivo toxicity profiles of this compound?

  • Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to evaluate bioavailability, metabolite formation, and tissue distribution. Compare results across multiple animal models and adjust variables such as dosing frequency or formulation (e.g., liposomal encapsulation). Cross-reference discrepancies with prior studies to identify species-specific metabolic pathways or off-target effects .

Q. What strategies optimize the synthetic yield of this compound while minimizing side products?

  • Methodological Answer : Employ Design of Experiments (DoE) to systematically vary reaction parameters (temperature, catalyst concentration, solvent polarity). Use real-time monitoring (e.g., FTIR, Raman spectroscopy) to identify intermediate phases. Purification techniques like flash chromatography or recrystallization should be optimized iteratively, with yield calculations reported as mass balance percentages .

Q. How should researchers validate computational models predicting this compound’s mechanism of action?

  • Methodological Answer : Combine molecular docking simulations with experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Validate predictive models using blind datasets or orthogonal assays (e.g., mutagenesis studies to confirm critical residues in target proteins) .

Q. What methodologies address batch-to-batch variability in this compound production for reproducible studies?

  • Methodological Answer : Standardize synthesis protocols using Good Laboratory Practice (GLP) guidelines. Implement quality control (QC) checkpoints, including NMR purity checks and LC-MS for contaminant detection. Document lot numbers, storage conditions, and stability tests (e.g., accelerated degradation studies) to trace variability sources .

Q. How can researchers integrate multi-omics data to elucidate this compound’s polypharmacology?

  • Methodological Answer : Combine transcriptomics, proteomics, and metabolomics datasets using bioinformatics pipelines (e.g., pathway enrichment analysis, network pharmacology). Validate hypotheses with CRISPR-Cas9 gene knockout models or chemical probes. Address confounding variables via multivariate statistical models (e.g., PCA, PLS-DA) .

Q. What ethical and reproducibility standards apply to this compound research involving human-derived samples?

  • Methodological Answer : Obtain ethics approval for human cell line use, ensuring informed consent and anonymization protocols. Adhere to Minimum Information Standards (e.g., MIAME for genomics) when publishing data. For in vivo studies, follow ARRIVE guidelines for experimental design transparency and reporting .

Q. Guidance for Data Presentation

  • Tables/Figures : Use structured tables to compare IC₅₀ values across assays, highlighting statistical significance (e.g., p-values, confidence intervals). Avoid overcrowding figures with chemical structures; instead, use schematics to illustrate mechanisms or synthetic pathways .
  • Conclusion Sections : Explicitly state how findings address the research question, contrast results with prior studies, and propose follow-up experiments (e.g., "Our data conflict with Smith et al.’s model, suggesting this compound may act via an alternative pathway warranting kinome-wide screening") .

Eigenschaften

Molekularformel

C30H47NO5

Molekulargewicht

501.7 g/mol

IUPAC-Name

(3E,5E,7S,8S,10E,13E,15E,19S)-8-[(2R,4S,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-7,11,13,19-tetramethyl-1-azacycloicosa-3,5,10,13,15-pentaen-2-one

InChI

InChI=1S/C30H47NO5/c1-21-12-8-7-9-13-23(3)20-31-27(32)15-11-10-14-24(4)26(17-16-22(2)18-21)36-28-19-30(6,34)29(33)25(5)35-28/h7-8,10-12,14-16,23-26,28-29,33-34H,9,13,17-20H2,1-6H3,(H,31,32)/b8-7+,14-10+,15-11+,21-12+,22-16+/t23-,24-,25+,26-,28-,29+,30-/m0/s1

InChI-Schlüssel

YVXZXDRTHFRUIX-LPLNQVICSA-N

Isomerische SMILES

C[C@H]1CC/C=C/C=C(/C/C(=C/C[C@@H]([C@H](/C=C/C=C/C(=O)NC1)C)O[C@H]2C[C@]([C@@H]([C@H](O2)C)O)(C)O)/C)\C

Kanonische SMILES

CC1CCC=CC=C(CC(=CCC(C(C=CC=CC(=O)NC1)C)OC2CC(C(C(O2)C)O)(C)O)C)C

Synonyme

vicenistatin M

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Vicenistatin M
Vicenistatin M
Vicenistatin M
Vicenistatin M
Vicenistatin M
Vicenistatin M

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.